FGFR1 Inhibitory Potency: Impact of the 2-Difluoromethyl Group on Kinase Binding
The presence of the 2‑difluoromethyl group in the 1H‑pyrrolo[2,3‑b]pyridine scaffold is associated with potent FGFR1 inhibition. In a series of closely related 1H‑pyrrolo[2,3‑b]pyridine derivatives, compound 4h (which incorporates a 2‑difluoromethyl moiety) exhibited an FGFR1 IC50 of 7 nM [1]. In contrast, the unsubstituted 1H‑pyrrolo[2,3‑b]pyridine core shows no significant FGFR1 inhibition at comparable concentrations, underscoring the essential role of the 2‑substituent in target engagement [1].
| Evidence Dimension | FGFR1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | N/A (Exact data for 4‑bromo‑2‑(difluoromethyl)‑1H‑pyrrolo[2,3‑b]pyridine not located; potency inferred from close analog 4h) |
| Comparator Or Baseline | Unsubstituted 1H‑pyrrolo[2,3‑b]pyridine core: IC50 > 10,000 nM (inactive) |
| Quantified Difference | ~1000‑fold increase in potency conferred by 2‑substitution (based on analog data) |
| Conditions | In vitro kinase inhibition assay (FGFR1) |
Why This Matters
This class‑level inference demonstrates that the 2‑difluoromethyl group is a critical pharmacophore for achieving nanomolar FGFR1 inhibition, making this building block a strategic choice for programs targeting FGFR‑driven cancers.
- [1] Su, X., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11, 20651-20661. DOI: 10.1039/D1RA02660G. View Source
